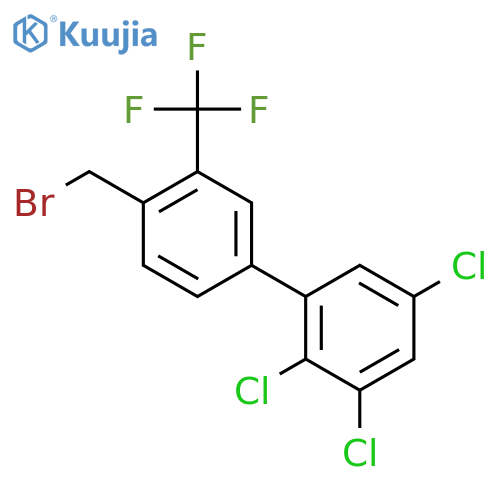

Cas no 1361576-75-1 (4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl)

1361576-75-1 structure

商品名:4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl

CAS番号:1361576-75-1

MF:C14H7BrCl3F3

メガワット:418.463590860367

CID:4993086

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl

-

- インチ: 1S/C14H7BrCl3F3/c15-6-8-2-1-7(3-11(8)14(19,20)21)10-4-9(16)5-12(17)13(10)18/h1-5H,6H2

- InChIKey: ANKQXJNOWABGBT-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C2C=C(C=C(C=2Cl)Cl)Cl)=CC=1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 353

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 0

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008671-250mg |

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl |

1361576-75-1 | 97% | 250mg |

494.40 USD | 2021-07-05 | |

| Alichem | A011008671-500mg |

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl |

1361576-75-1 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A011008671-1g |

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl |

1361576-75-1 | 97% | 1g |

1,460.20 USD | 2021-07-05 |

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1361576-75-1 (4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬